2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Overview
Description
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a synthetic organic compound with a complex structure that includes a benzimidazole core, a phenoxyethyl group, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the phenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Fluorination and benzamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole core or the benzamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Material Science: The compound’s unique properties could be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxyethyl group may enhance binding affinity, while the fluorinated benzamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-phenylethyl)benzamide
- 2-fluoro-N-(2-fluorophenyl)benzamide
- 2-fluoro-N-(2-hydroxyphenyl)benzamide
Uniqueness
2-fl
Properties
IUPAC Name |
2-fluoro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-18-11-5-4-10-17(18)21(27)25-22-24-19-12-6-7-13-20(19)26(22)14-15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJANTYZGBWEKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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